2'2'-cGAMP

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

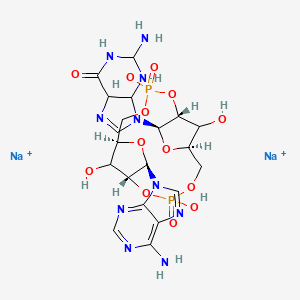

2’2’-cyclic guanosine monophosphate-adenosine monophosphate (2’2’-cGAMP) is a cyclic dinucleotide that plays a crucial role in the immune response. It is a second messenger molecule involved in the activation of the stimulator of interferon genes (STING) pathway, which is essential for the production of type I interferons in response to cytosolic DNA.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2’2’-cyclic guanosine monophosphate-adenosine monophosphate can be synthesized chemically or biologically. The chemical synthesis involves the coupling of guanosine monophosphate and adenosine monophosphate through phosphodiester bonds. This process typically requires the use of protecting groups and coupling reagents to ensure the correct formation of the cyclic structure .

Industrial Production Methods

Industrial production of 2’2’-cyclic guanosine monophosphate-adenosine monophosphate can be achieved through recombinant DNA technology. This involves the expression of cyclic guanosine monophosphate-adenosine monophosphate synthase (cGAS) in bacterial systems such as Escherichia coli. The enzyme catalyzes the formation of 2’2’-cyclic guanosine monophosphate-adenosine monophosphate from guanosine triphosphate and adenosine triphosphate .

Análisis De Reacciones Químicas

Types of Reactions

2’2’-cyclic guanosine monophosphate-adenosine monophosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions

Hydrolysis: This reaction can be catalyzed by nucleases, leading to the breakdown of the cyclic structure into linear nucleotides.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the nucleobases, altering the molecule’s structure and function.

Major Products Formed

The major products formed from these reactions include linear guanosine monophosphate and adenosine monophosphate, as well as various oxidized and substituted derivatives of 2’2’-cyclic guanosine monophosphate-adenosine monophosphate.

Aplicaciones Científicas De Investigación

2’2’-cyclic guanosine monophosphate-adenosine monophosphate has numerous applications in scientific research:

Chemistry: It is used as a model compound to study cyclic dinucleotide synthesis and reactivity.

Biology: It serves as a tool to investigate the STING pathway and its role in immune responses.

Medicine: 2’2’-cyclic guanosine monophosphate-adenosine monophosphate is explored as a potential therapeutic agent for enhancing immune responses against infections and cancer.

Industry: It is used in the development of diagnostic assays and as a standard in analytical techniques.

Mecanismo De Acción

2’2’-cyclic guanosine monophosphate-adenosine monophosphate exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane. Upon binding, STING undergoes a conformational change and translocates to the Golgi apparatus. This translocation activates downstream signaling pathways, leading to the production of type I interferons and other cytokines. These molecules play a critical role in the immune response against pathogens and tumors .

Comparación Con Compuestos Similares

Similar Compounds

2’3’-cyclic guanosine monophosphate-adenosine monophosphate (2’3’-cGAMP): This isomer has a different linkage between the nucleotides but also activates the STING pathway.

3’3’-cyclic guanosine monophosphate-adenosine monophosphate (3’3’-cGAMP): Another isomer with distinct linkage, also involved in immune signaling.

Cyclic diadenosine monophosphate (c-diAMP): A cyclic dinucleotide that activates different immune pathways.

Cyclic diguanosine monophosphate (c-diGMP): Another cyclic dinucleotide with roles in bacterial signaling and immune activation.

Uniqueness

2’2’-cyclic guanosine monophosphate-adenosine monophosphate is unique due to its specific linkage and its ability to selectively activate the STING pathway. This specificity makes it a valuable tool for studying immune responses and developing targeted therapies.

Actividad Biológica

2'2'-cGAMP (cyclic guanosine monophosphate-adenosine monophosphate) is a cyclic dinucleotide that plays a crucial role in the innate immune response, particularly through its interaction with the stimulator of interferon genes (STING) pathway. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is synthesized by the enzyme cyclic GMP-AMP synthase (cGAS) in response to cytosolic double-stranded DNA (dsDNA). Upon binding to STING, this compound activates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This pathway is essential for mounting an effective immune response against viral infections and tumors.

- Synthesis : cGAS catalyzes the conversion of GTP and ATP into this compound when dsDNA is detected in the cytoplasm.

- Activation of STING : The binding of this compound to STING induces its oligomerization and translocation to the endoplasmic reticulum (ER), triggering downstream signaling events.

- Cytokine Production : Activated STING recruits TANK-binding kinase 1 (TBK1), which phosphorylates interferon regulatory factor 3 (IRF3), leading to the transcription of IFN-β and other cytokines.

Immune Modulation

The primary biological activity of this compound is its ability to modulate immune responses:

- Cytokine Induction : Studies have shown that treatment with this compound significantly increases levels of IFN-β and IFN-γ in serum and tumor tissues, enhancing the immune response against tumors and viral infections .

- Dendritic Cell Activation : this compound promotes the activation of dendritic cells (DCs), which are crucial for T cell priming. Flow cytometry analyses have demonstrated that cGAMP treatment upregulates co-stimulatory molecules on DCs, facilitating their role in adaptive immunity .

Antitumor Activity

Recent research highlights the antitumor potential of this compound:

- In Vivo Studies : In mouse models, cGAMP has been shown to enhance antitumor immunity by activating CD8+ T cells through the STING pathway. The combination of cGAMP with traditional chemotherapeutics like 5-fluorouracil (5-FU) improved therapeutic outcomes while reducing toxicity .

- Mechanistic Insights : The antitumor effects are attributed to increased apoptosis in tumor cells and enhanced immune cell activation, suggesting a dual mechanism where cGAMP directly influences tumor cells while also boosting immune responses .

Study 1: Antitumor Efficacy in Mice

A study published in Nature demonstrated that administration of cGAMP in mice bearing tumors led to significant reductions in tumor size compared to control groups. The study reported increased serum levels of IFN-β and enhanced activation markers on DCs following cGAMP treatment .

Study 2: Immune Response Enhancement

Research featured in Cell Reports highlighted how cGAMP effectively activated STING signaling pathways, leading to robust immune responses against viral infections. The study utilized various assays to confirm that cGAMP not only stimulated cytokine production but also enhanced the antigen-presenting capabilities of DCs .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Cytokine Induction | Increased IFN-β, IFN-γ | Activation of STING pathway |

| Dendritic Cell Activation | Enhanced T cell priming | Upregulation of co-stimulatory molecules |

| Antitumor Activity | Tumor size reduction | Induction of apoptosis via STING signaling |

Propiedades

IUPAC Name |

disodium;2-amino-9-[(1R,6R,8R,9R,14R,16R)-16-(6-aminopurin-9-yl)-3,11,17,18-tetrahydroxy-3,11-dioxo-2,4,7,10,12,15-hexaoxa-3λ5,11λ5-diphosphatricyclo[12.2.1.16,9]octadecan-8-yl]-2,3,4,5-tetrahydro-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N10O13P2.2Na/c21-14-8-15(24-3-23-14)29(4-25-8)18-12-10(31)6(40-18)1-38-45(36,37)43-13-11(32)7(2-39-44(34,35)42-12)41-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,9-13,16,18-20,27,31-32H,1-2,22H2,(H,28,33)(H,34,35)(H,36,37)(H2,21,23,24);;/q;2*+1/t6-,7-,9?,10?,11?,12-,13-,16?,18-,19-,20?;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDAANMXFZNIJRX-VVHLBRQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4C3NC(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)OP(=O)(O1)O)O)O)O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C([C@H]([C@@H](O2)N3C=NC4C3NC(NC4=O)N)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=O)(O1)O)O)O)O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N10Na2O13P2+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

724.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of cyclic GMP-AMP (cGAMP) and its analogs in mammals?

A1: Cyclic GMP-AMP synthase (cGAS) synthesizes cGAMP, including its isomer 2'2'-cGAMP, upon detecting cytosolic DNA. [, ] This makes cGAMP and its analogs crucial signaling molecules in the mammalian innate immune response. They are currently being investigated for their potential in pharmaceutical formulations, including vaccine adjuvants, drug screening assays, therapeutic interventions, and diagnostic tools. [, ]

Q2: Can you elaborate on the applications of this compound in drug discovery?

A2: While the provided abstracts primarily highlight cGAMP as a family, this compound, being an isomer, holds potential for similar applications. Research suggests that targeting the cGAS-cGAMP pathway could be valuable for developing:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.